methyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
This compound is a structurally complex thieno[2,3-c]pyridine derivative featuring three key substituents:
- Position 2: A 3-(4-methylbenzenesulfonyl)propanamido group, introducing a sulfonamide moiety linked via a propanamide chain.
- Position 6: A methyl ester (COOCH₃), enhancing solubility and reactivity for further derivatization .
The thieno[2,3-c]pyridine core differs from the more common thieno[2,3-b]pyridine isomer in the fusion position of the thiophene and pyridine rings, altering electronic conjugation and steric profiles.
Properties
IUPAC Name |
methyl 3-(methylcarbamoyl)-2-[3-(4-methylphenyl)sulfonylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S2/c1-13-4-6-14(7-5-13)32(28,29)11-9-17(25)23-20-18(19(26)22-2)15-8-10-24(21(27)30-3)12-16(15)31-20/h4-7H,8-12H2,1-3H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGRSVMGJDCIBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OC)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the sulfonyl and carbamoyl groups through various chemical reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and carbamoyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for probing biological processes.
Medicine
In medicine, methyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate may be investigated for its potential therapeutic properties. Its unique structure could lead to the development of new drugs with specific targets and mechanisms of action.
Industry
In industry, the compound may be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Regiochemistry
- Target Compound: Thieno[2,3-c]pyridine core with partial saturation (4H,5H,6H,7H), reducing aromaticity compared to fully unsaturated analogs. This may enhance flexibility and influence binding interactions .
- Compound 5 (): Thieno[2,3-b]pyridine core fused at the 2,3-b position, with ethoxycarbonyl, 4-methoxyphenyl, and methyl substituents.
- Compound 12 (): Pyrimido[2,1-b]quinazoline core, a tricyclic system with fused pyrimidine and quinazoline rings. This structure offers extended conjugation and rigidity, contrasting with the bicyclic thienopyridine core .
Substituent Analysis
Physicochemical Properties
Biological Activity
Methyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article will explore its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₄S
- Molecular Weight : 378.42 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of COX Enzymes : The compound is believed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the arachidonic acid pathway involved in inflammation and pain response .
- Anticancer Activity : Similar thieno[2,3-c]pyridine derivatives have shown potential in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, compounds in this class have been evaluated for their effects on PI3K isoforms, which are pivotal in cancer signaling pathways .
1. Antinflammatory and Analgesic Effects
Research indicates that derivatives of thieno[2,3-c]pyridine exhibit anti-inflammatory properties through the inhibition of COX enzymes. This mechanism suggests potential applications in treating inflammatory diseases .
2. Anticancer Properties
Studies have demonstrated that thieno[2,3-c]pyridine derivatives can induce apoptosis and inhibit cell cycle progression in cancer cell lines. For example, certain compounds have shown cytotoxic effects against breast cancer cell lines .
3. Antimicrobial Activity
The compound may also possess antimicrobial properties similar to other thieno derivatives that have been explored for their antibacterial and antifungal activities .
Case Study 1: Anticancer Evaluation
A study evaluating a series of thieno[2,3-d]pyrimidine derivatives found that some exhibited significant cytotoxicity against T-47D breast cancer cells. The most potent compound demonstrated an inhibitory effect on PI3K isoforms with percentages of 72% and 84% inhibition at specific concentrations .
| Compound ID | PI3Kα % Inhibition | PI3Kβ % Inhibition | PI3Kγ % Inhibition |
|---|---|---|---|
| IIIa | 37 | 62 | 70 |
| IIIb | 30 | 39 | 33 |
| VIb | N/A | 72 | 84 |
Case Study 2: Anti-inflammatory Activity
In a dynamic mass redistribution assay conducted on HT-29 cells, several thieno derivatives were identified as potential GPR35 agonists with significant anti-inflammatory effects. The lead compounds showed EC50 values indicating strong bioactivity .
Pharmacokinetics
The pharmacokinetic profile of thieno derivatives suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are crucial for their development as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
